Azure II eosinate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

disodium;[7-(dimethylamino)phenothiazin-3-ylidene]-dimethylazanium;dimethyl-[7-(methylamino)phenothiazin-3-ylidene]azanium;2',4',5',7'-tetrabromo-3-oxospiro[2-benzofuran-1,9'-xanthene]-3',6'-diolate;dichloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H8Br4O5.C16H18N3S.C15H15N3S.2ClH.2Na/c21-11-5-9-17(13(23)15(11)25)28-18-10(6-12(22)16(26)14(18)24)20(9)8-4-2-1-3-7(8)19(27)29-20;1-18(2)11-5-7-13-15(9-11)20-16-10-12(19(3)4)6-8-14(16)17-13;1-16-10-4-6-12-14(8-10)19-15-9-11(18(2)3)5-7-13(15)17-12;;;;/h1-6,25-26H;5-10H,1-4H3;4-9H,1-3H3;2*1H;;/q;+1;;;;2*+1/p-3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKNRYAWOIOXPEL-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC2=C(C=C1)N=C3C=CC(=[N+](C)C)C=C3S2.CN(C)C1=CC2=C(C=C1)N=C3C=CC(=[N+](C)C)C=C3S2.C1=CC=C2C(=C1)C(=O)OC23C4=CC(=C(C(=C4OC5=C(C(=C(C=C35)Br)[O-])Br)Br)[O-])Br.[Na+].[Na+].[Cl-].[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H40Br4Cl2N6Na2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1317.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Azure II Eosinate: A Deep Dive into its Histological Staining Mechanism

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Azure II Eosinate is a cornerstone of histological and hematological staining, belonging to the family of Romanowsky stains. These stains are renowned for their ability to produce a wide spectrum of colors from a simple mixture of two dyes, a phenomenon known as the Romanowsky effect.[1][2] This polychromatic staining is crucial for the morphological differentiation of various cellular components, particularly in blood smears and bone marrow aspirates. In histology, it provides a detailed and vibrant visualization of tissue architecture. This guide will provide a comprehensive overview of the mechanism of action of this compound, detailed experimental protocols, and quantitative data to facilitate its application in a research setting.

Core Mechanism of Action

The staining properties of this compound are based on the synergistic interaction of its two main components: Azure II and Eosin Y. Azure II is not a single dye but a mixture of the cationic thiazine (B8601807) dyes, Azure B (also known as Azure I) and Methylene Blue, typically in equal proportions.[3][4] Eosin Y, on the other hand, is an anionic xanthene dye.[5] The differential staining of cellular structures is governed by the principles of electrostatics and the varying pH of the cellular microenvironment.

The Role of the Cationic Dyes: Azure B and Methylene Blue

Azure B and Methylene Blue are basic dyes that carry a net positive charge.[6][7] This positive charge facilitates their binding to acidic, negatively charged components within the cell. The primary targets for these dyes are the phosphate (B84403) groups of nucleic acids (DNA and RNA), which are abundant in the cell nucleus and ribosomes.[8][9] This interaction results in the characteristic blue to purple staining of the nucleus and cytoplasm rich in ribosomes. Azure B is considered the most important component for the "Romanowsky effect," the generation of the purple hue in chromatin.[3]

The Role of the Anionic Dye: Eosin Y

Eosin Y is an acidic dye with a net negative charge.[5][10] Consequently, it binds to basic, positively charged cellular components. These include many cytoplasmic proteins, such as collagen and muscle filaments, which contain an abundance of amino acids with basic side chains (e.g., lysine (B10760008) and arginine).[8] This interaction is responsible for the pink to red staining of the cytoplasm and extracellular matrix.

The Romanowsky Effect: A Symphony of Interactions

The hallmark of Romanowsky stains, including this compound, is the generation of a third color, purple, which is not inherent to either of the individual dyes. This "Romanowsky effect" is a form of metachromasia and is attributed to the interaction between Azure B and Eosin Y.[1] The precise molecular mechanism is complex, but it is understood to involve the formation of a colored precipitate when the cationic Azure B molecules interact with the anionic Eosin Y molecules.[1] This complex then binds to DNA, resulting in the distinct purple coloration of chromatin.[3][11] The staining outcome is highly dependent on factors such as the ratio of Azure B to Eosin Y, the pH of the staining and buffer solutions, fixation methods, and staining duration.[3][11]

Quantitative Data for this compound Staining

The successful application of this compound staining relies on the precise control of several quantitative parameters. The following tables summarize key data points for the preparation and use of these staining solutions.

| Component | Chemical Formula | Molecular Weight ( g/mol ) | Absorbance Maximum (λmax) |

| Azure B | C₁₅H₁₆ClN₃S | 305.83 | ~648-655 nm |

| Methylene Blue | C₁₆H₁₈ClN₃S | 319.85 | ~664 nm |

| Eosin Y (disodium salt) | C₂₀H₆Br₄Na₂O₅ | 691.85 | ~515-518 nm |

| Parameter | Recommended Value/Range | Notes |

| Optimal pH for Staining | 6.8 - 7.2 | pH affects the ionization of both the dyes and the cellular components, influencing binding affinity. Malaria parasites are best stained at pH 7.2.[8][12] |

| Fixative | Neutral Buffered Formalin (10%) | Most common fixative for paraffin-embedded tissues. Other fixatives may alter staining patterns.[13] |

| Staining Time | 30 - 60 minutes | Can be adjusted based on tissue type and thickness. |

| Differentiation | 0.1% Acetic Acid | Used to remove excess blue staining and enhance contrast. This step should be monitored microscopically.[13] |

Experimental Protocols

The following protocols provide a step-by-step guide for the preparation of this compound staining solutions and their application to paraffin-embedded tissue sections.

Preparation of this compound Stock Solution (Giemsa-type stain)

This protocol is adapted from a common formulation for a Giemsa-type stain, which utilizes this compound as a primary component.

Reagents and Materials:

-

Azure II powder

-

Eosin Y powder

-

Methanol (B129727), anhydrous

-

Magnetic stirrer and stir bar

-

Water bath

-

Filter paper

Procedure:

-

In a clean glass bottle, combine 0.8 g of Azure II powder and 3.0 g of this compound powder.[14]

-

Add 250 ml of glycerol and 250 ml of methanol to the powder mixture.[14]

-

Place a magnetic stir bar in the bottle and stir the solution thoroughly.

-

Heat the solution in a water bath at 60°C for 60 minutes with continuous stirring.[14]

-

Allow the solution to cool to room temperature.

-

Filter the solution using filter paper. The stock solution is now ready for use.

Staining Protocol for Paraffin-Embedded Tissue Sections

Reagents and Materials:

-

This compound working solution (Dilute stock solution 1:10 with buffered distilled water at pH 6.8)[13]

-

Phosphate buffer, pH 6.8

-

Xylene

-

Ethanol (B145695) (100%, 95%, 80%, 70%)

-

Distilled water

-

0.1% Acetic acid solution

-

Mounting medium and coverslips

Procedure:

-

Deparaffinization and Rehydration:

-

Staining:

-

Immerse slides in phosphate buffer at pH 6.8 for 3 minutes.

-

Place slides in the this compound working solution for 30-60 minutes.[13]

-

-

Differentiation:

-

Briefly rinse the slides in distilled water.

-

Dip the slides in 0.1% acetic acid solution for a few seconds to differentiate.[13] This step is critical and should be monitored under a microscope to achieve the desired balance of blue and pink staining.

-

Immediately stop the differentiation by rinsing thoroughly in running tap water.

-

-

Dehydration and Mounting:

-

Dehydrate the sections through ascending grades of ethanol: 70%, 80%, 95% (1 minute each), and two changes of 100% ethanol (2 minutes each).

-

Clear in two changes of xylene for 3 minutes each.

-

Mount with a permanent mounting medium.

-

Expected Results:

-

Nuclei: Blue to purple[14]

-

Cytoplasm: Pink to red[14]

-

Erythrocytes: Orange to pink[14]

-

Collagen: Pink

-

Muscle: Pink

-

Basophilic granules: Dark blue to purple

-

Eosinophilic granules: Red to orange

Visualizations

The following diagrams illustrate the core concepts of the this compound staining mechanism and workflow.

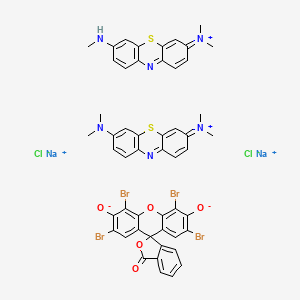

Caption: Key dye components of this compound stain.

Caption: Charged-based binding of dyes to cellular components.

Caption: Step-by-step workflow for staining tissue sections.

References

- 1. Eosin Y | H&E stain component Hello Bio [hellobio.com]

- 2. microbenotes.com [microbenotes.com]

- 3. biognost.com [biognost.com]

- 4. This compound - Biognost [biognost.com]

- 5. stainsfile.com [stainsfile.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Methylene Blue | C16H18ClN3S | CID 6099 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. knustmeltsa.wordpress.com [knustmeltsa.wordpress.com]

- 9. chemicalworlds.com [chemicalworlds.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. dpgpolytechnic.com [dpgpolytechnic.com]

- 13. stainsfile.com [stainsfile.com]

- 14. researchgate.net [researchgate.net]

- 15. Hematoxylin and Eosin Stain - FOR PARAFFIN-EMBEDDED TISSUE SECTIONS [protocols.io]

- 16. cdn.origene.com [cdn.origene.com]

The Cornerstone of Differential Staining: An In-depth Technical Guide to the Role of Azure B in Romanowsky Staining

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Romanowsky stain, and its various formulations, represents a cornerstone in hematology and cytopathology, enabling the precise differentiation of cellular components of blood and other bodily fluids. The characteristic polychromatic staining, known as the Romanowsky effect, is primarily attributed to the interaction between the cationic thiazine (B8601807) dye, Azure B, and the anionic xanthene dye, Eosin (B541160) Y. This technical guide delves into the core principles of Romanowsky staining, with a specific focus on the indispensable role of Azure B. It will explore the physicochemical properties of Azure B, the mechanism of the staining reaction, provide detailed experimental protocols for standardized staining, and offer insights into troubleshooting common staining issues. This guide is intended to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this critical diagnostic tool.

Introduction

The diagnostic power of microscopic examination of blood and bone marrow smears was revolutionized in the late 19th century with the discovery by Dmitri Romanowsky that a mixture of aged (polychromed) methylene (B1212753) blue and eosin produced a remarkable and previously unseen color spectrum in stained cells.[1] This "Romanowsky effect," characterized by the brilliant purple staining of chromatin in leukocyte nuclei and the differential staining of cytoplasmic granules, laid the foundation for modern hematological staining.[2][3] Subsequent work by pioneers such as Giemsa, Wright, and Leishman led to the development of various stable and reproducible Romanowsky-type stains.[4]

At the heart of this phenomenon lies Azure B, a cationic thiazine dye that is an oxidation product of methylene blue.[5][6] It is now understood that the crucial components for achieving the Romanowsky effect are Azure B and Eosin Y.[2] Azure B, with its high affinity for acidic cellular components, acts as the primary blue-violet nuclear and basophilic stain.[5][7] Its subsequent interaction with the acidic dye, Eosin Y, within specific cellular structures, results in the characteristic purple hue of the Romanowsky effect.[8] This guide will provide a detailed examination of the pivotal role of Azure B in this essential staining technique.

Physicochemical Properties of Core Dyes

The precise and reproducible nature of Romanowsky staining is fundamentally dependent on the physicochemical properties of its core components: Azure B and Eosin Y. A thorough understanding of these properties is essential for preparing stable staining solutions and for troubleshooting inconsistent staining results.

| Property | Azure B | Eosin Y |

| Chemical Formula | C₁₅H₁₆ClN₃S[9] | C₂₀H₆Br₄Na₂O₅[10] |

| Molecular Weight | 305.8 g/mol [7][9] | 691.85 g/mol [11] |

| Synonyms | Azure I, Methylene azure B, Trimethylthionine chloride[7] | Acid Red 87, Eosin Yellowish, Tetrabromofluorescein sodium salt[4][10] |

| Appearance | Dark green powder or crystals[7][12] | Red to reddish-brown powder[4] |

| Solubility | Soluble in water and ethanol[7][9] | Soluble in water, slightly soluble in ethanol[4] |

| Absorption Maximum (λmax) | 645 - 655 nm[7][9][12] | 515 - 518 nm[10] |

| C.I. Number | 52010[7][9] | 45380[10] |

| Chemical Class | Thiazine Dye (cationic)[7] | Xanthene Dye (anionic)[4] |

The Chemistry of Staining

The Genesis of Azure B: Oxidation of Methylene Blue

Historically, the Romanowsky effect was achieved using "polychromed" methylene blue, which is methylene blue that has been aged or chemically oxidized.[5] This process results in the demethylation of methylene blue, producing a mixture of thiazine dyes, including Azure A, Azure C, and the crucial component for the Romanowsky effect, Azure B.[5][13][14] The controlled oxidation of methylene blue is a critical step in the production of many commercial Romanowsky stains.

Caption: Oxidation pathway of Methylene Blue to Azure B and other thiazine dyes.

The Romanowsky Staining Mechanism: A Stepwise Interaction

The differential staining achieved with Romanowsky stains is a result of a two-step process involving both acidic and basic dyeing principles.[8]

-

Initial Binding of Azure B: Being a cationic (basic) dye, Azure B has a strong affinity for and binds to acidic (basophilic) cellular components.[7] These include the phosphate (B84403) groups of nucleic acids (DNA and RNA) in the cell nucleus and ribosomes in the cytoplasm, staining them a vibrant blue to violet.[5][8]

-

Formation of the Azure B-Eosin Y Complex: Following the initial binding of Azure B, the anionic (acidic) dye, Eosin Y, is introduced. Eosin Y binds to basic (acidophilic) components such as hemoglobin in red blood cells and the granules of eosinophils, staining them red-orange.[8] The crucial Romanowsky effect occurs when Eosin Y interacts with the Azure B that is already bound to chromatin. This interaction leads to the formation of a unique, insoluble Azure B-Eosin Y complex that precipitates in situ, resulting in the characteristic purple color of the leukocyte nucleus.[1][8] The precise molecular nature of this complex is thought to involve both electrostatic interactions and the formation of charge-transfer complexes.[15]

Caption: Workflow of the Romanowsky staining procedure.

Experimental Protocols

For consistent and reproducible results, the use of a standardized Romanowsky stain prepared from purified dyes is highly recommended.[16][17] The following protocol is a synthesis of established methods for the preparation and use of a standardized Azure B-Eosin Y stain.

Preparation of a Standardized Azure B-Eosin Y Stock Solution

This protocol is adapted from the recommendations of the International Committee for Standardization in Haematology (ICSH).[18]

Reagents and Materials:

-

Azure B (certified pure)

-

Eosin Y (certified pure)

-

Glycerol (B35011) (analytical grade)

-

Methanol (analytical grade, acetone-free)

-

Phosphate buffer, pH 6.8 (Sorensen's)

-

Volumetric flasks

-

Magnetic stirrer and stir bar

-

Analytical balance

Procedure:

-

Prepare Eosin Y Solution:

-

Weigh 1.0 g of Eosin Y powder.

-

Dissolve in 100 ml of methanol in a volumetric flask. Mix until fully dissolved.

-

-

Prepare Azure B Solution:

-

Weigh 0.6 g of Azure B powder.

-

Dissolve in 100 ml of a 1:1 mixture of glycerol and methanol in a separate volumetric flask. Use a magnetic stirrer to aid dissolution, which may take several hours.

-

-

Combine Solutions:

-

Slowly add the Eosin Y solution to the Azure B solution while continuously stirring.

-

Continue stirring for at least 30 minutes to ensure complete mixing.

-

-

Storage:

-

Store the final stock solution in a tightly stoppered, dark glass bottle at room temperature. The solution is stable for several months.

-

Staining Protocol for Blood Smears

Materials:

-

Air-dried peripheral blood smears

-

Standardized Azure B-Eosin Y stock solution

-

Phosphate buffer, pH 6.8

-

Methanol (for fixation)

-

Staining rack

-

Wash bottle with distilled water

-

Microscope slides and coverslips

-

Immersion oil

Procedure:

-

Fixation:

-

Place the air-dried blood smear on a level staining rack.

-

Flood the slide with methanol and let it stand for 1-2 minutes.

-

Drain off the excess methanol and allow the slide to air dry completely.

-

-

Staining:

-

Prepare the working staining solution by diluting the stock solution 1:10 with phosphate buffer pH 6.8 (e.g., 1 ml of stock solution to 9 ml of buffer). This working solution should be freshly prepared.

-

Flood the fixed smear with the working staining solution.

-

Allow the stain to act for 10-15 minutes. A metallic sheen (scum) should form on the surface of the stain.

-

-

Rinsing:

-

Gently rinse the slide with a stream of distilled water until the water runs clear. Do not pour the water directly onto the smear.

-

-

Drying and Mounting:

-

Wipe the back of the slide clean and stand it upright in a draining rack to air dry.

-

Once completely dry, the smear can be examined directly under the microscope using immersion oil or a coverslip can be mounted using a suitable mounting medium.

-

Troubleshooting Common Staining Problems

Inconsistent or suboptimal staining can arise from various factors. The following table provides a guide to common problems and their potential causes and solutions.

| Problem | Possible Cause(s) | Recommended Solution(s) |

| Overall staining is too blue/dark | - Staining time too long- Smear is too thick- Inadequate washing- Buffer pH is too alkaline | - Reduce staining time- Prepare thinner smears- Ensure thorough but gentle rinsing- Check and adjust buffer pH to 6.8 |

| Overall staining is too pale/pink | - Staining time too short- Over-rinsing- Buffer pH is too acidic- Old or deteriorated stain | - Increase staining time- Rinse gently for a shorter duration- Check and adjust buffer pH to 6.8- Prepare fresh staining solution |

| Nuclei are blue instead of purple | - Incomplete Romanowsky effect- Buffer pH is incorrect- Insufficient interaction time between dyes | - Ensure proper staining time- Verify buffer pH is 6.8- Use freshly prepared working stain |

| Precipitate on the smear | - Stain not filtered- Evaporation of stain during staining- Dirty slides | - Filter the stock solution before use- Cover the staining slide to prevent evaporation- Use clean, grease-free slides |

| Red blood cells are greenish | - Incorrect buffer pH | - Ensure buffer pH is 6.8 |

Conclusion

Azure B is the indispensable component of Romanowsky stains, playing a central role in the generation of the polychromatic staining that is fundamental to hematological and cytological diagnosis. Its high affinity for nucleic acids and its unique interaction with Eosin Y to produce the characteristic purple of the Romanowsky effect allow for the clear differentiation of nuclear and cytoplasmic features of blood cells. For researchers, scientists, and professionals in drug development who rely on accurate morphological assessment, a thorough understanding of the principles of Azure B staining, coupled with the use of standardized protocols, is paramount for achieving consistent, high-quality results. The information and protocols provided in this guide serve as a comprehensive resource to optimize the use of this powerful and enduring staining technique.

References

- 1. [Romanowsky dyes and the Romanowsky-Giemsa effect. 3. Microspectrophotometric studies of Romanowsky-Giemsa staining. Spectroscopic evidence of a DNA-azure B-eosin Y complex producing the Romanowsky-Giemsa effect] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Microspectrophotometric studies of Romanowsky stained blood cells. III. The action of methylene blue and azure B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Eosin Y - Sciencemadness Wiki [sciencemadness.org]

- 5. Methylene blue - Wikipedia [en.wikipedia.org]

- 6. vetlexicon.com [vetlexicon.com]

- 7. macschem.us [macschem.us]

- 8. Understanding Romanowsky staining. I: The Romanowsky-Giemsa effect in blood smears - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. stainsfile.com [stainsfile.com]

- 10. stainsfile.com [stainsfile.com]

- 11. Eosin | C20H6Br4Na2O5 | CID 11048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Azure B [drugfuture.com]

- 13. tandfonline.com [tandfonline.com]

- 14. 2024.sci-hub.se [2024.sci-hub.se]

- 15. On the nature of Romanowsky-Giemsa staining and the Romanowsky-Giemsa effect. I. Model experiments on the specificity of azure B-eosin Y stain as compared with other thiazine dye-eosin Y combinations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Standardization of the Romanowsky staining procedure: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Standardization of the Romanowsky staining procedure: an overview. | Semantic Scholar [semanticscholar.org]

- 18. dpgpolytechnic.com [dpgpolytechnic.com]

An In-depth Technical Guide to Azure II Eosinate and its Core Components: Azure B and Eosin Y

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Azure II eosinate, a vital stain in histology and hematology, and its constituent components, Azure B and Eosin Y. The document details the chemical properties, mechanisms of action, and experimental protocols for these compounds, offering a valuable resource for researchers and professionals in the life sciences.

Introduction to this compound and its Components

This compound is a complex biological stain belonging to the Romanowsky group of stains. It is the principal component of the widely used Giemsa stain, renowned for its ability to produce a wide spectrum of colors in stained cells, particularly blood and bone marrow smears. This differential staining, known as the Romanowsky-Giemsa effect, is crucial for the morphological assessment of hematopoietic cells and the identification of blood-borne parasites.[1]

The characteristic staining properties of this compound are derived from its two core components: Azure B and Eosin Y.

-

Azure B: A cationic thiazine (B8601807) dye, Azure B is a basic stain that binds to acidic (basophilic) cellular components, such as the nucleic acids (DNA and RNA) in the cell nucleus and ribosomes in the cytoplasm.[2][3] This interaction results in a blue to purple coloration.[4]

-

Eosin Y: An anionic xanthene dye, Eosin Y is an acidic stain that is attracted to basic (eosinophilic or acidophilic) components within the cell, primarily proteins in the cytoplasm and connective tissues.[5] This binding imparts a pink or red color to these structures.[5]

The combination of these two dyes in this compound allows for the simultaneous visualization of both the nucleus and the cytoplasm in contrasting colors, facilitating detailed cytological examination.

Chemical and Physical Properties

The distinct properties of Azure B and Eosin Y are fundamental to their function in histological and hematological staining. A summary of their key chemical and physical characteristics is presented below.

| Property | Azure B | Eosin Y | This compound |

| Chemical Name | 3-(Dimethylamino)-7-(methylamino)phenothiazin-5-ium chloride | disodium;2-(2,4,5,7-tetrabromo-3-oxido-6-oxoxanthen-9-yl)benzoate | A complex of Azure B, Methylene Blue, and Eosin Y |

| C.I. Number | 52010[6] | 45380[7] | 52010/52015/45380[2] |

| Molecular Formula | C₁₅H₁₆ClN₃S[6] | C₂₀H₆Br₄Na₂O₅[7] | C₅₁H₄₀Br₄Cl₂N₆Na₂O₅S₂[2] |

| Molecular Weight | 305.83 g/mol [8] | 691.85 g/mol [9] | 1317.53 g/mol [2] |

| Appearance | Green crystalline powder[8] | Red crystalline powder | Dark green to black powder[10] |

| Solubility | Soluble in water and ethanol[8] | Soluble in water and ethanol[7] | Soluble, hazy to turbid |

| Absorption Max (λmax) | ~648-655 nm in methanol[6] | ~515-518 nm in ethanol[7] | ~524 nm and ~645-655 nm in methanol[2] |

Mechanism of Action: The Romanowsky-Giemsa Effect

The remarkable differential staining achieved with this compound is a result of the "Romanowsky-Giemsa effect."[11] This effect is not simply the sum of the individual staining properties of Azure B and Eosin Y but a complex interaction that produces a characteristic purple color in the chromatin of cell nuclei.[12]

The currently accepted mechanism for the Romanowsky-Giemsa effect involves a two-step process:

-

Initial Binding of Azure B: The cationic Azure B dye molecules first bind to the negatively charged phosphate (B84403) groups of the DNA backbone in the cell nucleus. This initial interaction stains the nucleus blue.[12]

-

Formation of the Azure B-Eosin Y-DNA Complex: Subsequently, the anionic Eosin Y molecules are attracted to the Azure B-DNA complex. The precise nature of this interaction is thought to involve the formation of an Azure B-Eosin Y complex that is stabilized by the DNA scaffold.[13] This tertiary complex is responsible for the spectral shift that results in the characteristic purple color of the stained nucleus.[12][13]

The intensity and hue of the final stain are influenced by several factors, including the ratio of Azure B to Eosin Y, the pH of the staining and buffer solutions, fixation methods, and staining duration.

Experimental Protocols

Detailed and consistent protocols are essential for achieving reproducible and high-quality staining results. Below are standard protocols for the preparation of Giemsa stain from this compound and for performing a Wright-Giemsa stain on blood smears.

Preparation of Giemsa Stock Solution

This protocol describes the preparation of a Giemsa stock solution from its powdered components.[6][9][14][15]

Materials:

-

Giemsa powder (containing this compound)

-

Methanol (B129727), absolute (acetone-free)

-

Glass beads (optional, for agitation)

-

Airtight, dark glass bottle

Procedure:

-

In a clean, dry, dark glass bottle, combine 3.8 g of Giemsa powder with 250 mL of methanol.[6][9][15]

-

Add glass beads if desired, and shake the mixture for 2-3 minutes to begin dissolving the stain.[15]

-

Slowly add 250 mL of glycerol to the mixture while swirling.[6][9]

-

Seal the bottle tightly and mix thoroughly.

-

Allow the solution to stand for at least 2-3 weeks at room temperature to mature, with occasional shaking.[9]

-

Before use, filter the stock solution to remove any undissolved particles.[6]

Wright-Giemsa Staining of Peripheral Blood Smears

This protocol is a standard method for staining peripheral blood smears to perform a differential white blood cell count and evaluate cell morphology.[4][16][17]

Materials:

-

Air-dried peripheral blood smear on a glass slide

-

Methanol, absolute (for fixation)

-

Wright-Giemsa stain solution (commercially available or prepared)

-

Phosphate buffer, pH 6.8

-

Distilled water

-

Staining jars or a staining rack

Procedure:

-

Fixation: Immerse the air-dried blood smear in absolute methanol for 1-2 minutes.[4][17]

-

Staining:

-

Buffering: Add an equal volume of phosphate buffer (pH 6.8) to the stain on the slide, or transfer the slides to a staining jar containing a pre-mixed stain and buffer solution. Gently agitate to mix. Allow the stain-buffer mixture to act for 4-6 minutes.[17]

-

Rinsing: Rinse the slide thoroughly with distilled water until the water runs clear.[4]

-

Drying: Allow the slide to air dry in a vertical position.

-

Microscopy: The slide is now ready for examination under a microscope, typically using oil immersion for detailed cellular analysis.

Applications in Research and Drug Development

This compound and its components are indispensable tools in various research and development settings.

-

Hematology and Oncology: Routine examination of blood and bone marrow smears for diagnosing hematological malignancies, monitoring chemotherapy response, and identifying abnormalities in cell maturation.[4][16]

-

Parasitology: Gold standard for the detection and identification of blood parasites, such as Plasmodium (malaria) and Trypanosoma.[9][14]

-

Apoptosis Detection: The distinct morphological changes associated with apoptosis, including chromatin condensation (pyknosis) and nuclear fragmentation (karyorrhexis), can be readily visualized with Giemsa staining.[5][18][19][20] Apoptotic bodies, which are fragments of the dying cell, also stain characteristically.[20]

-

Cytogenetics: Giemsa banding (G-banding) is a widely used technique to produce a visible karyotype by staining condensed chromosomes. The stain binds to AT-rich regions of DNA, creating a pattern of light and dark bands that allows for the identification of individual chromosomes and the detection of chromosomal aberrations.[6][21]

-

Histopathology: While Hematoxylin and Eosin (H&E) is the most common stain in histopathology, Giemsa staining is valuable for identifying specific cell types, such as mast cells, and for detecting certain microorganisms in tissue sections.[22]

Conclusion

This compound, through its primary components Azure B and Eosin Y, provides a powerful and versatile staining system for the detailed morphological examination of cells and tissues. A thorough understanding of the underlying chemical principles of the Romanowsky-Giemsa effect, coupled with the adherence to standardized experimental protocols, is paramount for achieving high-quality, reproducible results. This technical guide serves as a foundational resource for researchers, scientists, and drug development professionals who utilize these essential stains in their critical work.

References

- 1. Romanowsky stain - Wikipedia [en.wikipedia.org]

- 2. This compound | 53092-85-6 [chemicalbook.com]

- 3. Azure B eosinate | C50H38Br4N6O5S2 | CID 2724069 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. azerscientific.com [azerscientific.com]

- 5. Apoptosis detection: a purpose-dependent approach selection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. neolab.de [neolab.de]

- 7. stainsfile.com [stainsfile.com]

- 8. researchgate.net [researchgate.net]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. 53092-85-6|this compound| Ottokemi™ [ottokemi.com]

- 11. Romanowsky staining: history, recent advances and future prospects from a chemistry perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Understanding Romanowsky staining. I: The Romanowsky-Giemsa effect in blood smears - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. [Romanowsky dyes and the Romanowsky-Giemsa effect. 3. Microspectrophotometric studies of Romanowsky-Giemsa staining. Spectroscopic evidence of a DNA-azure B-eosin Y complex producing the Romanowsky-Giemsa effect] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. microbenotes.com [microbenotes.com]

- 15. who.int [who.int]

- 16. hardydiagnostics.com [hardydiagnostics.com]

- 17. ethosbiosciences.com [ethosbiosciences.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Okadaic acid inhibits cell multiplication and induces apoptosis in a549 cells, a human lung adenocarcinoma cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 21. macsenlab.com [macsenlab.com]

- 22. kenhub.com [kenhub.com]

Spectroscopic Properties of Azure II Eosinate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azure II Eosinate is a vital component of various histological and hematological staining protocols, most notably the Romanowsky-Giemsa stains. It is a complex salt formed from the cationic thiazine (B8601807) dyes, Azure II (an equimolar mixture of Azure B and Methylene Blue), and the anionic xanthene dye, Eosin Y. The spectroscopic properties of this compound are fundamental to its staining characteristics, which are predicated on the differential absorption and emission of light by various cellular components. Understanding these properties is crucial for the optimization of existing staining methodologies, the development of new diagnostic assays, and for professionals in drug development who may utilize these dyes in cellular and tissue-based studies. This guide provides a comprehensive overview of the spectroscopic characteristics of this compound, detailed experimental protocols for their measurement, and a visualization of its primary molecular interaction.

Spectroscopic Data

The spectroscopic properties of this compound are a composite of its constituent dyes. The absorption spectrum is characterized by two prominent peaks in the visible region when dissolved in methanol (B129727).[1] Due to the nature of this compound as a complex mixture, its precise molecular weight can be variable. For the purpose of molar absorptivity calculation, a representative molecular weight of 1317.53 g/mol is used.[2]

It is important to note that detailed fluorescence data for the this compound complex is not extensively published. However, a greenish fluorescence has been qualitatively observed.[1] The fluorescence properties are largely attributable to the Eosin Y component of the complex.

Table 1: Spectroscopic Properties of this compound in Methanol

| Parameter | Value | Reference |

| Absorption Maximum 1 (λmax) | 520 - 524 nm | [1] |

| Absorption Maximum 2 (λmax) | 645 - 655 nm | [1] |

| Absorptivity (A 1%/1cm at λmax1) | >700 | [1] |

| Absorptivity (A 1%/1cm at λmax2) | >1100 | [1] |

| Molar Absorptivity (ε at ~522 nm)¹ | >922,271 M⁻¹cm⁻¹ | Calculated |

| Molar Absorptivity (ε at ~650 nm)¹ | >1,449,283 M⁻¹cm⁻¹ | Calculated |

| Emission Properties | Greenish fluorescence (qualitative) | [1] |

¹Molar absorptivity (ε) is calculated using the formula: ε = (A 1%/1cm) x Molecular Weight / 10. This calculation is an estimation due to the variable nature of the this compound complex.

Given the limited data on the complex, the spectroscopic properties of its primary components, Azure B and Eosin Y, are provided for a more complete understanding.

Table 2: Spectroscopic Properties of Azure B and Eosin Y

| Dye Component | Solvent | Absorption Maximum (λmax) | Molar Absorptivity (ε) | Emission Maximum (λem) | Quantum Yield (Φ) | Reference |

| Azure B | Aqueous | ~644 nm | Not specified | ~672 nm | Not specified | [3] |

| Eosin Y | Basic Ethanol | ~525 nm | 112,000 M⁻¹cm⁻¹ | Not specified | 0.67 | [4] |

| Eosin Y | Aqueous | ~517 nm | Not specified | Not specified | Not specified | [5] |

Experimental Protocols

Protocol 1: Preparation of this compound Solution for Spectroscopic Analysis

This protocol outlines the preparation of a stock solution and subsequent dilutions for spectroscopic measurements.

Materials:

-

This compound powder

-

Methanol (spectroscopic grade)

-

Volumetric flasks (10 mL, 100 mL)

-

Pipettes

-

Analytical balance

Procedure:

-

Stock Solution Preparation (e.g., 100 mg/L):

-

Accurately weigh 10.0 mg of this compound powder.

-

Transfer the powder to a 100 mL volumetric flask.

-

Add a small amount of spectroscopic grade methanol to dissolve the powder.

-

Once dissolved, fill the flask to the 100 mL mark with methanol.

-

Stopper the flask and invert several times to ensure homogeneity.

-

-

Working Solution Preparation:

-

Prepare a series of dilutions from the stock solution in 10 mL volumetric flasks to achieve concentrations suitable for absorbance and fluorescence measurements (typically in the range of 1-10 mg/L).

-

Protocol 2: Measurement of UV-Visible Absorption Spectrum

This protocol describes the procedure for obtaining the absorption spectrum of this compound.

Instrumentation:

-

Dual-beam UV-Visible spectrophotometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Instrument Setup:

-

Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.

-

Set the wavelength range for scanning (e.g., 400-800 nm).

-

-

Blank Measurement:

-

Fill a quartz cuvette with spectroscopic grade methanol.

-

Place the cuvette in the reference beam path of the spectrophotometer.

-

Fill a second quartz cuvette with methanol and place it in the sample beam path.

-

Run a baseline correction or "zero" the instrument.

-

-

Sample Measurement:

-

Empty the sample cuvette and rinse it with a small amount of the this compound working solution.

-

Fill the cuvette with the this compound working solution.

-

Place the cuvette back into the sample beam path.

-

Acquire the absorption spectrum.

-

Identify the wavelengths of maximum absorbance (λmax).

-

Protocol 3: Measurement of Fluorescence Emission Spectrum

This protocol details the steps to measure the fluorescence emission of this compound.

Instrumentation:

-

Spectrofluorometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Instrument Setup:

-

Turn on the spectrofluorometer and allow the excitation lamp to stabilize.

-

Set the excitation wavelength. Based on the absorption spectrum, a suitable excitation wavelength would be around 520 nm.

-

Set the emission wavelength range for scanning (e.g., 530-800 nm).

-

Set the excitation and emission slit widths (e.g., 5 nm).

-

-

Blank Measurement:

-

Fill a quartz cuvette with spectroscopic grade methanol.

-

Place the cuvette in the sample holder.

-

Acquire an emission spectrum of the solvent blank. This will be used for background subtraction.

-

-

Sample Measurement:

-

Empty the cuvette and rinse it with the this compound working solution.

-

Fill the cuvette with the same solution used for the absorption measurement (ensure the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects).

-

Place the cuvette in the sample holder.

-

Acquire the fluorescence emission spectrum.

-

Subtract the blank spectrum from the sample spectrum to obtain the corrected emission spectrum.

-

Identify the wavelength of maximum emission (λem).

-

Molecular Interaction and Staining Mechanism

The characteristic purple color observed in the nuclei of cells stained with Romanowsky-type stains, known as the Romanowsky effect, is a result of the specific interaction between the components of this compound and cellular macromolecules.[6] This effect is not produced by either Azure B or Eosin Y alone. The staining mechanism involves the initial binding of the cationic Azure B dye to the anionic phosphate (B84403) backbone of DNA. This complex then electrostatically attracts the anionic Eosin Y, leading to the formation of a ternary DNA-Azure B-Eosin Y complex.[7] This complex exhibits a unique absorption spectrum, different from its individual components, which is responsible for the purple coloration.[7]

Caption: Molecular interaction pathway of this compound components leading to the Romanowsky effect.

Conclusion

This technical guide provides a summary of the known spectroscopic properties of this compound and its primary constituents. While comprehensive data for the complex itself is limited, the provided information on its absorption characteristics and the detailed spectroscopic data of Azure B and Eosin Y offer valuable insights for researchers. The experimental protocols outlined herein provide a standardized approach for the spectroscopic analysis of this important histological stain. The visualization of the DNA-Azure B-Eosin Y interaction elucidates the fundamental mechanism behind the widely utilized Romanowsky staining effect. Further research into the fluorescence properties and the influence of different microenvironments on the spectroscopic behavior of this compound would be beneficial for the advancement of its applications in research and diagnostics.

References

Azure II Eosinate: A Comprehensive Technical Guide for the Identification of Cellular Components

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the principles, protocols, and applications of Azure II eosinate staining in the identification and quantification of cellular components. This compound is a critical component of various Romanowsky stains, including Giemsa, Wright, and Leishman stains, which are fundamental tools in hematology, cytology, and pathology.[1][2][3][4] This guide provides detailed methodologies for the preparation and application of these stains, presents quantitative data for the analysis of blood cells, and discusses the role of this staining technique in the crucial field of drug development and toxicology.

Principles of this compound Staining

This compound is a compound formed from the interaction of Azure II with Eosin Y. Azure II itself is a mixture of the cationic dyes Azure B (also known as Azure I) and Methylene Blue in equal proportions.[1][5] The staining mechanism of this compound-based stains relies on the differential binding of its components to the biochemical constituents of cells, a phenomenon known as the Romanowsky effect.

The key to this differential staining lies in the interplay between the basic (cationic) dyes, Azure B and Methylene Blue, and the acidic (anionic) dye, Eosin Y.

-

Azure B and Methylene Blue (Basic Dyes): These dyes have a strong affinity for acidic cellular components, which are basophilic. This includes the phosphate (B84403) groups of DNA in the cell nucleus and the RNA in ribosomes and the cytoplasm of actively synthesizing cells. This binding results in a characteristic blue to purple coloration of these structures.[6] The staining of the nuclei is specifically attributed to the molecular interaction of the Eosin Y dye and a complex formed between Azure B and DNA.[1] The intensity of this staining is dependent on the Azure B content and the ratio of Azure B to Eosin Y.[1]

-

Eosin Y (Acidic Dye): This dye binds to basic cellular components, which are acidophilic or eosinophilic. This includes hemoglobin in red blood cells and the granules of eosinophils. This interaction produces pink, orange, or red staining.[6]

The final coloration of cellular elements is also influenced by several factors, including the pH of the staining and buffer solutions, fixation methods, and the duration of the staining procedure.[1][5]

Data Presentation: Quantitative Analysis of Peripheral Blood Cells

Romanowsky stains, containing this compound, are the standard for performing differential white blood cell counts, a fundamental diagnostic and monitoring tool in medicine.[2] The following tables provide reference ranges for differential white blood cell counts in adults as obtained through manual counting of stained peripheral blood smears. It is important to note that these ranges can vary slightly between laboratories.

| White Blood Cell Type | Relative Percentage (%) | Absolute Count (cells/mm³) | Staining Characteristics with this compound-based Stains |

| Neutrophils | 55 - 70% | 2500 - 8000 | Nucleus: Dark purple, multi-lobed; Cytoplasm: Pale pink with fine, lilac granules |

| Lymphocytes | 20 - 40% | 1000 - 4000 | Nucleus: Dark purple, round or slightly indented, occupies most of the cell; Cytoplasm: Scant, pale blue rim |

| Monocytes | 2 - 8% | 100 - 700 | Nucleus: Purple, often kidney-shaped or convoluted; Cytoplasm: Abundant, grey-blue, may contain vacuoles |

| Eosinophils | 1 - 4% | 50 - 500 | Nucleus: Blue, typically bi-lobed; Cytoplasm: Filled with large, bright red-orange granules |

| Basophils | 0.5 - 1% | 25 - 100 | Nucleus: Blue, often obscured by granules; Cytoplasm: Contains large, coarse, dark purple/black granules |

Table 1: Reference Ranges and Staining Characteristics of White Blood Cells.[7]

Experimental Protocols

Preparation of a Giemsa Staining Solution using this compound

This protocol describes the preparation of a Giemsa stock solution, a common Romanowsky stain that utilizes this compound.

Materials:

-

This compound powder

-

Azure II powder

-

Methanol (B129727), absolute (acetone-free)

-

Magnetic stirrer and stir bar

-

Water bath

-

Filtration apparatus

Procedure:

-

In a clean glass container, combine 3.0 g of this compound powder and 0.8 g of Azure II powder.[2]

-

Add 250 mL of glycerol to the powder mixture.[2]

-

Add 250 mL of absolute methanol.[2]

-

Place the container on a magnetic stirrer and stir the solution thoroughly to dissolve the powders.

-

Transfer the container to a water bath and heat at 60°C for 60 minutes, continuing to stir.[2]

-

Allow the solution to cool to room temperature.

-

Filter the solution to remove any undissolved particles.[2]

-

Store the stock solution in a tightly sealed, amber glass bottle at room temperature.

Staining of Peripheral Blood Smears

This protocol outlines the manual procedure for staining a peripheral blood smear using a prepared Romanowsky stain like Giemsa.

Materials:

-

Air-dried peripheral blood smear on a glass slide

-

Giemsa stock solution (prepared as in 3.1)

-

Phosphate buffer, pH 6.8 (or as recommended for the specific stain)

-

Methanol, absolute (for fixation)

-

Staining jars or a staining rack

-

Wash bottle with distilled water

-

Microscope

Procedure:

-

Fixation: Flood the air-dried blood smear with absolute methanol for 1-2 minutes. This step is crucial for preserving cellular morphology.

-

Staining:

-

Prepare a working staining solution by diluting the Giemsa stock solution with phosphate buffer. A common dilution is 1:10 (1 part Giemsa to 9 parts buffer), but this may need optimization.

-

Place the fixed slide on a staining rack and flood it with the working Giemsa solution, ensuring the entire smear is covered.

-

Alternatively, place the slide in a staining jar containing the working solution.

-

Allow the stain to act for 15-30 minutes. The optimal staining time can vary depending on the batch of the stain and desired intensity.

-

-

Rinsing:

-

Gently rinse the slide with a stream of distilled water or by dipping it in a jar of clean distilled water until the excess stain is removed.

-

Avoid a forceful stream of water, which can dislodge the smear.

-

-

Drying:

-

Wipe the back of the slide to remove excess water.

-

Place the slide in a vertical position to air dry completely.

-

-

Microscopic Examination:

-

Once dry, the slide is ready for microscopic examination. Start with a low power objective to assess the overall quality of the smear and stain, then move to higher magnification, including the oil immersion lens, for detailed morphological assessment and differential cell counting.

-

Staining of Paraffin-Embedded Tissue Sections

This protocol provides a general method for applying a Romanowsky-type stain to formalin-fixed, paraffin-embedded tissue sections.

Materials:

-

Paraffin-embedded tissue sections on glass slides

-

Xylene

-

Ethanol (B145695) (100%, 95%, 70%)

-

Distilled water

-

Giemsa stock solution

-

Phosphate buffer, pH 6.8

-

0.1% Acetic acid solution (for differentiation)

-

Mounting medium and coverslips

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in two changes of xylene for 5 minutes each to remove the paraffin (B1166041) wax.

-

Rehydrate the sections by passing them through a series of decreasing concentrations of ethanol: two changes of 100% ethanol for 3 minutes each, followed by 95% ethanol for 1 minute, and 70% ethanol for 1 minute.

-

Rinse the slides in distilled water.

-

-

Staining:

-

Prepare a working Giemsa solution as described in protocol 3.2.

-

Immerse the slides in the working Giemsa solution for 1 to 2 hours.

-

-

Rinsing:

-

Rinse the slides well with distilled water.

-

-

Differentiation:

-

Briefly dip the slides in a 0.1% acetic acid solution to differentiate the staining. This step removes excess blue staining and enhances the contrast. The duration should be monitored microscopically until the desired level of differentiation is achieved.

-

Immediately stop the differentiation by rinsing thoroughly in distilled water.

-

-

Dehydration and Mounting:

-

Dehydrate the sections by passing them through an ascending series of ethanol concentrations: 70%, 95%, and two changes of 100% ethanol.

-

Clear the sections in two changes of xylene.

-

Apply a coverslip using a permanent mounting medium.

-

Mandatory Visualizations

Logical Diagram: Identification of White Blood Cells

Caption: A logical flowchart for the differential identification of white blood cells based on their morphological features after Romanowsky staining.

Experimental Workflow: Manual Differential White Blood Cell Count

Caption: A streamlined workflow diagram illustrating the key steps involved in performing a manual differential white blood cell count using a Romanowsky stain.

Workflow for Preclinical Hematotoxicity Screening

References

- 1. Neutropenia Workup: Approach Considerations, Lab Studies, Imaging Studies [emedicine.medscape.com]

- 2. The White Blood Cell and Differential Count - Clinical Methods - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. cbspd.com [cbspd.com]

- 4. researchgate.net [researchgate.net]

- 5. Neutropenia - Hematology and Oncology - MSD Manual Professional Edition [msdmanuals.com]

- 6. Azure B-eosin staining of blood cells: the effects of variation in stain formulation and staining technique on stain performance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. emedicine.medscape.com [emedicine.medscape.com]

An In-depth Technical Guide to the Basic Applications of Azure II Eosinate in Microscopy

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles, experimental protocols, and key applications of Azure II eosinate in microscopy. This compound is a vital component of various Romanowsky stains, which are extensively used in hematology and cytology for the differential staining of blood cells, bone marrow, and various cytological smears. This document offers detailed methodologies and quantitative data to enable researchers to effectively utilize this classic staining technique.

Core Principles of this compound Staining

This compound is a neutral stain composed of a mixture of acidic and basic dyes.[1][2] Specifically, Azure II is a combination of equal parts of Azure B (also known as Azure I) and Methylene (B1212753) Blue.[2][3] When combined with Eosin Y, an acidic dye, it forms this compound.[4] This mixture is a cornerstone of Romanowsky-type stains, including Giemsa and Leishman stains.[1][4]

The staining mechanism relies on the differential binding of these dyes to various cellular components based on their pH. The basic dyes, Azure B and methylene blue, are cationic and bind to acidic (basophilic) cellular structures such as the phosphate (B84403) groups of DNA in the nucleus and RNA in the cytoplasm and ribosomes.[1][3] This interaction imparts a blue to purple color to these structures.[3] Conversely, the acidic dye, Eosin Y, is anionic and binds to basic (acidophilic or eosinophilic) components like hemoglobin in red blood cells and the granules of eosinophils, staining them in shades of red, orange, or pink.[1]

This differential staining, known as the Romanowsky-Giemsa effect, produces a spectrum of colors that allows for the detailed morphological evaluation and differentiation of various cell types and their components.[5][6] The final staining outcome is influenced by several factors, including the ratio of Azure B to Eosin Y, the pH of the staining and buffer solutions, fixation methods, and the duration of the staining procedure.[1][3]

Below is a diagram illustrating the fundamental principle of Romanowsky staining with this compound.

Experimental Protocols

Preparation of Staining Solutions

The precise formulation for this compound-based stains can vary. Below are protocols for preparing a Giemsa stain, a common application of this compound.

Table 1: Giemsa Stain Preparation from Powdered Dyes

| Component | Amount |

| This compound Powder | 3.0 g |

| Azure II Powder | 0.8 g |

| Glycerol (B35011) | 250 ml |

| Methanol (B129727) | 250 ml |

| Source: [4] |

Methodology:

-

Combine the this compound and Azure II powders with glycerol and methanol in a suitable container.[4]

-

Stir the mixture thoroughly.[4]

-

Heat the solution in a water bath for 60 minutes.[4]

-

Filter the final solution before use.[4]

Staining Protocol for Peripheral Blood and Bone Marrow Smears

This protocol outlines the standard procedure for staining air-dried peripheral blood or bone marrow smears.

Table 2: Quantitative Parameters for Blood and Bone Marrow Smear Staining

| Step | Reagent | Duration |

| Fixation | Methanol | 1-2 minutes |

| Staining | Diluted Giemsa Stain | 10-15 minutes |

| Rinsing | Buffered Water (pH 6.8) | Brief |

| Drying | Air Dry | As needed |

Methodology:

-

Prepare thin smears of peripheral blood or bone marrow on clean glass slides and allow them to air dry completely.

-

Fix the smears by immersing the slides in absolute methanol for 1-2 minutes.

-

Prepare a working Giemsa staining solution by diluting the stock solution with buffered water (pH 6.8). A common dilution is 1:10 (1 part stain to 9 parts buffer).

-

Flood the slides with the diluted Giemsa stain and allow them to stain for 10-15 minutes.

-

Rinse the slides gently with buffered water (pH 6.8).

-

Allow the slides to air dry in an upright position.

-

The slides are now ready for microscopic examination.

The following diagram illustrates a typical workflow for the preparation and staining of a peripheral blood smear.

Key Applications in Microscopy

Hematology: Differential Staining of Blood and Bone Marrow Cells

The primary application of this compound is in the differential staining of hematopoietic cells in peripheral blood and bone marrow smears.[1] This technique is fundamental for:

-

Identifying and enumerating different types of white blood cells (neutrophils, eosinophils, basophils, lymphocytes, and monocytes).

-

Evaluating the morphology of red blood cells for abnormalities in size, shape, and color.

-

Assessing platelet numbers and morphology.

-

Diagnosing various hematological disorders , such as leukemia, anemia, and infections, based on the cellular composition and morphology of the blood and bone marrow.[5]

The differential staining properties of this compound are crucial for distinguishing between different cell lineages and maturation stages.

Table 3: Expected Staining Results for Hematopoietic Cells

| Cellular Component | Staining Color |

| Nuclei | Purple to Blue |

| Cytoplasm of Lymphocytes | Blue |

| Cytoplasm of Monocytes | Gray-blue |

| Neutrophil Granules | Light Purple |

| Eosinophil Granules | Red to Orange |

| Basophil Granules | Dark Purple |

| Erythrocytes | Orange to Pink |

| Source: [4] |

The following logical diagram illustrates the differentiation of hematopoietic cells based on their staining characteristics with this compound.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Azure II - Biognost [biognost.com]

- 3. biognost.com [biognost.com]

- 4. This compound - Biognost [biognost.com]

- 5. Azure B-eosin APAAP staining: a method for simultaneous hematological and immunological cell analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Morphological Aspects of Apoptosis [cyto.purdue.edu]

Azure II Eosinate: A Comprehensive Technical Guide for Biological Staining

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Azure II eosinate as a biological stain. This compound is a crucial component of various Romanowsky-type stains, which are widely used in hematology, cytology, and histology for the differential staining of cellular elements. This document details the core principles of this compound staining, provides standardized experimental protocols for various sample types, and offers insights into its application in research and drug development.

Introduction to this compound

This compound is a compound stain formed by the combination of Azure II and Eosin Y. Azure II itself is a mixture of the cationic thiazine (B8601807) dyes, Azure B (also known as Azure I) and Methylene Blue, typically in equal ratios.[1][2] Eosin Y is an anionic xanthene dye. The combination of these dyes in a methanolic solution forms the basis of many well-known stains, including Giemsa, Wright, and Leishman stains.[3] These stains are renowned for the "Romanowsky effect," a phenomenon that produces a wide spectrum of colors and allows for the clear differentiation of various cellular components, such as the nucleus, cytoplasm, and specific granules in leukocytes.[3]

The staining mechanism is a complex physicochemical process. The cationic Azure B binds to acidic (basophilic) cellular components, most notably the phosphate (B84403) groups of DNA in the cell nucleus, staining them blue to purple. The anionic Eosin Y binds to basic (acidophilic) components, such as hemoglobin in red blood cells and cytoplasmic proteins, staining them red or pink. The characteristic purple color of chromatin, a hallmark of the Romanowsky effect, is due to the molecular interaction between the Eosin Y dye and the Azure B-DNA complex.[4] The final staining outcome is influenced by several factors, including the ratio of Azure B to Eosin Y, the pH of the staining and buffer solutions, fixation methods, and the duration of staining.[5]

Quantitative Data for this compound Staining

The successful application of this compound-based stains relies on the precise control of several quantitative parameters. The following table summarizes key quantitative data for the preparation and use of these stains.

| Parameter | Value/Range | Application/Notes |

| Stock Solution Preparation (Giemsa) | ||

| This compound Powder | 3 g | A primary component of the stain.[6] |

| Azure II Powder | 0.8 g | Enhances the staining of nuclei.[6] |

| Glycerol (B35011) | 250 ml | Acts as a stabilizer for the stain solution.[6] |

| Methanol (B129727) | 250 ml | Serves as the solvent for the dye components.[6] |

| Working Solution Preparation | ||

| Giemsa Stock Solution Dilution | 1:10 to 1:20 (v/v) in buffered water | For routine staining of blood and bone marrow smears.[3] |

| Buffer pH | 6.8 - 7.2 | Optimal for achieving the Romanowsky effect in blood smears.[1] |

| Staining and Differentiation Times | ||

| Fixation (Methanol) | 1 - 5 minutes | For air-dried blood and bone marrow smears. |

| Staining Time (Blood/Bone Marrow Smears) | 10 - 50 minutes | Dependent on the dilution of the working solution and desired intensity.[1][7] |

| Staining Time (Tissue Sections) | 1 hour | For paraffin-embedded tissue sections.[5] |

| Differentiation (Acetic Acid, 0.05%) | A few seconds to a minute | To remove excess blue staining from the cytoplasm in tissue sections.[5] |

| Spectrophotometric Data | ||

| This compound λmax | 524 nm and 647 nm | Absorbance maxima in methanol.[8] |

Experimental Protocols

The following sections provide detailed methodologies for the use of this compound-based stains on different types of biological samples.

Preparation of Stock Giemsa Stain from this compound

This protocol describes the preparation of a stock Giemsa stain solution from powdered dyes.

Materials:

-

This compound powder

-

Azure II powder

-

Glycerol

-

Methanol (absolute)

-

Magnetic stirrer and heat plate

-

Filter paper

Procedure:

-

In a clean, dry flask, combine 3 g of this compound powder and 0.8 g of Azure II powder.[6]

-

Add 250 ml of glycerol to the powder mixture.[6]

-

Add 250 ml of methanol.[6]

-

Place the flask on a magnetic stirrer with a heating plate and stir the solution for 60 minutes in a water bath.[6]

-

After stirring, filter the solution using filter paper.[6]

-

Store the stock solution in a tightly sealed, dark bottle at room temperature.

Staining of Blood and Bone Marrow Smears

This protocol is suitable for the routine staining of air-dried peripheral blood and bone marrow smears.

Materials:

-

Stock Giemsa stain

-

Phosphate buffer (pH 6.8 or 7.2)

-

Methanol (absolute)

-

Coplin jars

-

Distilled water

Procedure:

-

Fixation: Immerse the air-dried smears in absolute methanol for 1-5 minutes.[7]

-

Air Dry: Remove the slides from the methanol and allow them to air dry completely.

-

Staining: Prepare a working Giemsa solution by diluting the stock solution 1:10 or 1:20 with phosphate buffer (pH 6.8). Place the slides in a Coplin jar containing the working solution and stain for 10-50 minutes.[1][3] The optimal time may need to be determined empirically.

-

Rinsing: Briefly rinse the slides by dipping them in a Coplin jar containing phosphate buffer.[1]

-

Drying: Stand the slides on end to air dry.

-

Microscopy: Once dry, the slides are ready for examination under a microscope.

Staining of Paraffin-Embedded Tissue Sections

This protocol outlines the procedure for staining formalin-fixed, paraffin-embedded tissue sections.

Materials:

-

Stock Giemsa stain

-

Phosphate buffer (pH 6.8)

-

Xylene

-

Ethanol (B145695) (absolute, 95%, 70%)

-

Acetic acid (0.05% aqueous solution)

-

Distilled water

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in two changes of xylene for 5 minutes each.

-

Transfer through two changes of absolute ethanol for 3 minutes each.

-

Hydrate through 95% and 70% ethanol for 2 minutes each.

-

Rinse in distilled water.

-

-

Staining:

-

Rinsing: Rinse well with distilled water.[5]

-

Differentiation: Differentiate with 0.05% acetic acid until the nuclear morphology is clear.[5] This step should be monitored microscopically.

-

Rinsing: Rinse well with distilled water.[5]

-

Dehydration and Clearing:

-

Dehydrate rapidly through 95% and absolute ethanol.

-

Clear in two changes of xylene.

-

-

Mounting: Mount with a synthetic resinous medium.[5]

Visualization of Staining Mechanism and Workflows

Staining Mechanism

The following diagram illustrates the simplified molecular interactions during this compound staining, leading to the Romanowsky effect.

Caption: Simplified diagram of the this compound staining mechanism.

Experimental Workflow: Blood Smear Staining

The following diagram outlines a typical experimental workflow for staining peripheral blood smears.

Caption: Experimental workflow for blood smear staining.

Experimental Workflow: Tissue Section Staining

This diagram illustrates a typical experimental workflow for staining paraffin-embedded tissue sections.

Caption: Experimental workflow for tissue section staining.

Applications in Research and Drug Development

This compound-based stains are indispensable tools in both basic research and preclinical drug development.

-

Hematology and Immunology: These stains are the gold standard for the differential counting of white blood cells, the morphological assessment of red blood cells and platelets, and the identification of hematopoietic progenitors in bone marrow. In drug development, they are crucial for evaluating the hematotoxicity of new chemical entities.

-

Oncology: The detailed cytological and nuclear features revealed by these stains are vital for the diagnosis and classification of leukemias and lymphomas. They are also used to assess the cellular response to chemotherapeutic agents.

-

Infectious Disease Research: this compound-based stains are widely used for the detection of blood-borne parasites such as Plasmodium (malaria) and Trypanosoma.

-

Toxicologic Pathology: In preclinical safety studies, the examination of stained tissue sections from various organs allows for the identification of drug-induced cellular changes, such as inflammation, necrosis, apoptosis, and changes in cellular morphology. This is a critical step in assessing the safety profile of a new drug candidate. Although not a specific molecular probe, the high-resolution morphological detail provided by this stain can indicate areas for further investigation with more specific techniques.

Troubleshooting Common Staining Issues

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Stain too blue/purple | - Overstaining- Inadequate differentiation- Buffer pH too high | - Reduce staining time.- Increase differentiation time or use a slightly more acidic differentiator.- Check and adjust buffer pH to the recommended range (6.8-7.2). |

| Stain too red/pink | - Understaining- Over-differentiation- Buffer pH too low | - Increase staining time or use a more concentrated working solution.- Reduce differentiation time.- Check and adjust buffer pH. |

| Pale staining | - Staining time too short- Old or depleted staining solution- Incomplete deparaffinization | - Increase staining time.- Prepare fresh working staining solution.- Ensure complete removal of paraffin from tissue sections. |

| Precipitate on slide | - Unfiltered staining solution- Stain allowed to dry on the slide | - Filter the working staining solution before use.- Do not allow the stain to dry on the slide during the staining procedure. |

Conclusion

This compound is a cornerstone of biological staining, providing researchers and clinicians with a robust and versatile tool for the visualization of cellular morphology. Its application in Romanowsky-type stains allows for the detailed differentiation of a wide array of cell types and pathological changes. A thorough understanding of the underlying staining principles and the meticulous application of standardized protocols, as outlined in this guide, are essential for obtaining high-quality, reproducible results in both research and clinical settings, including the critical area of drug development and safety assessment.

References

- 1. Understanding Romanowsky staining. I: The Romanowsky-Giemsa effect in blood smears - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Biognost [biognost.com]

- 3. knustmeltsa.wordpress.com [knustmeltsa.wordpress.com]

- 4. scribd.com [scribd.com]

- 5. Understanding Romanowsky staining | Semantic Scholar [semanticscholar.org]

- 6. Understanding Romanowsky staining. 2. The staining mechanism of suspension-fixed cells, including influences of specimen morphology on the Romanowsky-Giemsa effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. biognost.com [biognost.com]

- 8. gspchem.com [gspchem.com]

The Romanowsky-Giemsa Effect with Azure II Eosinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles of the Romanowsky-Giemsa effect, with a specific focus on the application of Azure II eosinate. This document provides a detailed understanding of the staining mechanism, quantitative data, and experimental protocols relevant to researchers in histology, cytology, and drug development.

Introduction to the Romanowsky-Giemsa Effect

The Romanowsky-Giemsa effect is a polychromatic staining phenomenon crucial for the microscopic examination of peripheral blood smears, bone marrow, and other cytological specimens. This effect is characterized by a distinctive purple coloration of cell nuclei and neutrophil granules, which contrasts sharply with the blue staining of cytoplasm rich in RNA and the pink-orange hue of erythrocytes.[1][2][3] This differential staining is not attributable to the simple sum of the component dyes but arises from their molecular interaction on the biological substrate.[4] The essential components for achieving this effect are a cationic thiazine (B8601807) dye, specifically Azure B, and an anionic xanthene dye, Eosin Y.[5][6]

This compound is a component of the Giemsa stain, formulated by mixing Azure B, Methylene Blue, and Eosin Y in equal ratios.[7][8][9] The use of this pre-formed dye mixture aims to provide a standardized and stable reagent for reproducible staining outcomes.[10][11]

The Molecular Mechanism of Staining

The characteristic purple color of the Romanowsky-Giemsa effect is the result of the formation of a ternary complex between DNA, Azure B, and Eosin Y.[6][12] The staining process can be understood as a sequence of events:

-

Initial Dye Binding: The cationic Azure B, a basic dye, binds to the acidic phosphate (B84403) groups of the DNA in the cell nucleus, initially imparting a blue color.[2][13] Concurrently, the anionic Eosin Y, an acidic dye, binds to basic components such as hemoglobin in erythrocytes and granules in eosinophils, staining them red or orange.[3][13]

-

Complex Formation: Subsequently, at sites where Azure B is bound to DNA, Eosin Y interacts with the Azure B-DNA complex. This interaction is believed to be primarily electrostatic, where the binding of Azure B cations to the DNA polyanion creates positively charged sites that then attract the Eosin Y anions.[6][12]

-

The Purple Chromophore: The close proximity of Azure B and Eosin Y within this ternary complex leads to an alteration of their electronic states, resulting in a new absorption maximum and the characteristic purple color.[12] Microspectrophotometric studies have shown that this purple color, often referred to as the "Romanowsky band," has a distinct and intense absorption peak around 552 nm.[6][12][14] The intensity of this effect is dependent on several factors, including the concentration of Azure B, the ratio of Azure B to Eosin Y, the pH of the buffer, and the fixation method.[6][15]

The following diagram illustrates the proposed molecular interactions leading to the Romanowsky-Giemsa effect.

Quantitative Data

The absorption characteristics of the Romanowsky-Giemsa stained components have been investigated through microspectrophotometry. This quantitative data is essential for understanding the spectral basis of the staining effect and for the standardization of staining procedures.

| Component | Absorption Maximum (λmax) | Reference |

| DNA-Azure B-Eosin Y Complex (Romanowsky Band) | 552 nm (18100 cm⁻¹) | [6][12][14] |

| DNA-bound Azure B (monomers) | 649 nm (15400 cm⁻¹) | [12][14] |

| DNA-bound Azure B (dimers) | 595 nm (16800 cm⁻¹) | [12][14] |

Experimental Protocols

Reproducible Romanowsky-Giemsa staining requires adherence to standardized protocols. The following sections provide detailed methodologies for the preparation of staining solutions and the staining of blood smears.

Preparation of Giemsa Stock Solution with this compound

This protocol describes the preparation of a Giemsa stock solution, a stable formulation that can be diluted for daily use.

| Step | Reagent | Amount | Procedure |

| 1 | Azure II powder | 0.8 g | Mix the powder dyes in a clean, dry flask. |

| 2 | This compound powder | 3.0 g | |

| 3 | Glycerol (B35011) | 250 ml | Add the glycerol and methanol (B129727) to the powder mixture. |

| 4 | Methanol | 250 ml | |

| 5 | - | - | Stir the solution well and heat in a water bath at 60°C for 60 minutes.[7] |

| 6 | - | - | Allow the solution to cool and then filter it.[7] |

| 7 | - | - | Store the stock solution in a tightly sealed, dark bottle at room temperature.[7] |

Staining Protocol for Peripheral Blood Smears

This protocol outlines the steps for staining thin and thick blood smears, which are common preparations in hematology and parasitology.

| Step | Procedure for Thin Smears | Procedure for Thick Smears |

| 1. Fixation | Fix the air-dried smear in absolute methanol for 1-3 minutes.[16] | Do not fix. Allow the smear to air dry thoroughly for several hours.[16] |

| 2. Preparation of Working Solution | Prepare a 1:20 dilution of the Giemsa stock solution with buffered water (pH 7.2).[16] | Prepare a 1:50 dilution of the Giemsa stock solution with buffered water (pH 7.2).[3] |

| 3. Staining | Immerse the slide in the working stain solution for 20-30 minutes.[16] | Immerse the slide in the working stain solution for 30-50 minutes.[3][16] |

| 4. Rinsing | Briefly dip the slide in buffered water (5-30 seconds).[16] | Rinse the slide in buffered water for 3-5 minutes.[16] |

| 5. Drying | Allow the slide to air dry in a vertical position.[16] | Allow the slide to air dry in a vertical position.[16] |

The following diagram provides a visual representation of the general experimental workflow for Romanowsky-Giemsa staining.

Factors Influencing Staining and Troubleshooting

The quality and reproducibility of Romanowsky-Giemsa staining are influenced by several factors:

-

pH of the Buffer: The pH of the diluting buffer is critical. A pH that is too acidic will result in excessive red staining, while a pH that is too alkaline will lead to overly blue staining.[17][18] A pH of 6.8 to 7.2 is generally recommended.[3][19]

-

Staining Time: The duration of staining affects the intensity of the colors. Insufficient time will result in weak staining, while excessive time can lead to overstaining and precipitation of the dye on the slide.[15]

-